molecular formula C14H17IO4 B8500409 Diethyl 2-(2-iodobenzyl)malonate CAS No. 111373-31-0

Diethyl 2-(2-iodobenzyl)malonate

Cat. No. B8500409
Key on ui cas rn: 111373-31-0
M. Wt: 376.19 g/mol
InChI Key: RVUBNVZTBJYNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612068B2

Procedure details

Sodium (0.19 g, 8.2 mmol) was dissolved in absolute ethanol (12 mL). The solution was cooled on an ice bath. Malonic acid diethyl ester (1.3 g, 8.1 mmol) was added. A solution of 1-chloromethyl-2-iodo-benzene (2.0 g, 7.9 mmol) in absolute ethanol (6 mL) cooled on an ice bath was added to the malonic acid diethyl ester solution. The solution, which deposited sodium chloride, was let stand at 0° C. for 4 h and at room temperature overnight. The solution was neutralised with HCl (4N). The solvent was removed in vacuo and the residue was dissolved in dichloromethane (25 mL). Water (15 mL) was added and the phases were separated. The aqueous phase was reextracted with dichloromethane (10 mL). The combined organic fractions were dried (Na2SO4), filtered and evaporated. Yield: 2.86 g, 92%.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5](=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[I:21].[Cl-].[Na+].Cl>C(O)C>[CH2:2]([O:4][C:5](=[O:12])[CH:6]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[I:21])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[Na]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1)I
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (25 mL)
ADDITION
Type
ADDITION
Details
Water (15 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)CC1=C(C=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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